1-Bromo-3-iodo-2-methylbenzene
Overview
Description
1-Bromo-3-iodo-2-methylbenzene is an aromatic compound that is a derivative of benzene with bromo, iodo, and methyl substituents. It is a halogenated compound that is of interest in various chemical syntheses and transformations due to the presence of reactive halogen atoms which can undergo further chemical reactions.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 1-Bromo-3-iodo-2-methylbenzene, can be achieved through various methods. One approach involves the regioselective bromination of benzene derivatives, followed by halogen/metal permutations to introduce the iodine substituent . Another method includes the bromination of aniline derivatives, which can be further processed to introduce additional functional groups . These methods provide access to a range of substituted bromobenzenes, which are valuable intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of halogenated benzenes, including those with bromo and iodo substituents, has been studied using X-ray diffraction techniques. These studies reveal that the presence of large halogen atoms such as bromine and iodine induces only minor distortions in the benzene ring, with the halogen atoms remaining in the plane of the molecule . The proximity of these substituents can lead to short intramolecular contacts, which may influence the reactivity of the compound.
Chemical Reactions Analysis
1-Bromo-3-iodo-2-methylbenzene can participate in various chemical reactions due to its reactive halogen atoms. For instance, it can undergo CuI-catalyzed coupling reactions with beta-keto esters to form benzofurans, which involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation . Such transformations highlight the utility of halogenated benzenes in constructing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. The presence of bromine and iodine atoms contributes to the overall polarity, reactivity, and intermolecular interactions of the compound. The crystal structures of similar compounds demonstrate a variety of packing motifs and intermolecular interactions, such as hydrogen bonding and halogen...halogen contacts, which can affect the compound's melting point, solubility, and stability .
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes : Studies on vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including 1-Bromo-3-iodo-2-methylbenzene, have been conducted. These investigations are essential for understanding the thermodynamic properties of these compounds (Verevkin et al., 2015).
Ring Halogenation of Polyalkylbenzenes : The compound has been used in the ring halogenation of polyalkylbenzenes, a process significant in organic synthesis. This research has helped develop methods to prepare mixed halogenated compounds with high yield (Bovonsombat & Mcnelis, 1993).
Cleavage of Epoxides into Halohydrins : 1-Bromo-3-iodo-2-methylbenzene has been used in the ring opening of epoxides to form vicinal iodo alcohols and bromo alcohols. This method is noted for its regioselectivity and mild conditions, which are crucial for maintaining the integrity of sensitive functional groups (Niknam & Nasehi, 2002).
Synthesis of Benzofurans : In the synthesis of benzofurans, 1-Bromo-3-iodo-2-methylbenzene has been used as a precursor. The CuI-catalyzed coupling with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans, a class of compounds with potential pharmaceutical applications (Lu et al., 2007).
Liquid-phase Oxidation of Methylbenzenes : The oxidation of methylbenzenes, including derivatives of 1-Bromo-3-iodo-2-methylbenzene, has been studied using a cobalt-copper-bromide system. These studies provide insights into the preparation of benzyl acetates and benzaldehydes, which are valuable in various chemical industries (Okada & Kamiya, 1981).
Synthesis under Microwave Irradiation : The compound has also been used in the synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine under microwave irradiation, showcasing the utility of microwave-assisted synthesis in organic chemistry (Wu-zu, 2011).
properties
IUPAC Name |
1-bromo-3-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKMTOSYFBPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540165 | |
Record name | 1-Bromo-3-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodo-2-methylbenzene | |
CAS RN |
97456-81-0 | |
Record name | 1-Bromo-3-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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